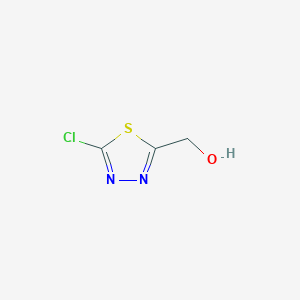![molecular formula C12H10N4O2S B1519464 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-72-0](/img/structure/B1519464.png)
2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Descripción general
Descripción
2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, also known as 2-AMTP, is a heterocyclic compound belonging to the pyridazinone class. It is a colorless solid that has been widely studied in the scientific community due to its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives have been studied for their antimicrobial properties. The presence of the thiazolo and pyridazinone moieties can contribute to significant antibacterial and antifungal activities. These compounds can be designed to target specific microbial enzymes or pathways, potentially leading to the development of new antimicrobial agents .
Anticancer Agents
The structural complexity of thiazolo[4,5-d]pyridazin-4(5H)-one derivatives makes them suitable candidates for anticancer drug development. They can interact with various biological targets, such as DNA or proteins involved in cell cycle regulation. Research has shown that similar compounds exhibit activity against breast cancer cell lines, suggesting a promising area for further exploration .
Enzyme Inhibition
Compounds like 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can act as enzyme inhibitors. They may inhibit enzymes such as monoamine oxidase, which is involved in neurotransmitter regulation and is a target for antidepressant drugs. The thiazolo and pyridazinone rings offer a rigid structure that can fit into enzyme active sites, blocking their activity .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazolo[4,5-d]pyridazin-4(5H)-one derivatives are attributed to their ability to modulate inflammatory pathways. These compounds can be investigated for their potential to inhibit cytokine production or other mediators of inflammation, which could lead to new treatments for chronic inflammatory diseases .
Neuroprotective Effects
The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has potential neuroprotective effects. It can be used to develop compounds that protect neuronal cells from damage or death caused by neurodegenerative diseases or acute injuries like stroke. This application is based on the compound’s ability to modulate neurochemical pathways and reduce oxidative stress .
Agricultural Chemicals
Due to their biological activity, thiazolo[4,5-d]pyridazin-4(5H)-one derivatives can be utilized in the development of agricultural chemicals. They could serve as the basis for new pesticides or herbicides, targeting specific pests or weeds without harming crops or the environment .
Propiedades
IUPAC Name |
2-amino-7-(3-methoxyphenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-7-4-2-3-6(5-7)8-10-9(11(17)16-15-8)14-12(13)19-10/h2-5H,1H3,(H2,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVNPSVLOIVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)

![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)